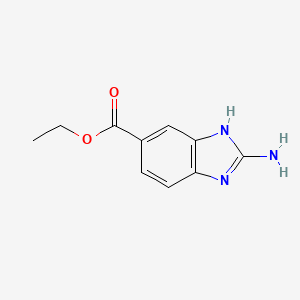

Ethyl 2-Aminobenzimidazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHQDHMYPQXPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179118 | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-20-5 | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024370205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Pathways and Synthetic Utility of the Ethyl 2 Aminobenzimidazole 5 Carboxylate Scaffold

Hydrolysis and Carboxylic Acid Analogue Synthesis

The ethyl ester group at the 5-position of the benzimidazole (B57391) ring is readily converted to its corresponding carboxylic acid, 2-aminobenzimidazole-5-carboxylic acid. This transformation is typically achieved through saponification, a classic hydrolysis reaction conducted under basic conditions. sciencepublishinggroup.com The process generally involves heating the ethyl ester in the presence of a base, such as sodium hydroxide (B78521) (NaOH), in a suitable solvent like ethanol (B145695). medcraveonline.comsciencepublishinggroup.com Subsequent neutralization with an acid, for instance, acetic acid, protonates the carboxylate salt to yield the final carboxylic acid product. sciencepublishinggroup.com

The synthesis of the carboxylic acid analogue is a crucial step as it opens up further synthetic possibilities, primarily through reactions involving the carboxyl group, such as amidation and further esterification. This simple hydrolysis provides a direct route to a key intermediate for creating a new library of compounds built upon the 2-aminobenzimidazole (B67599) scaffold. medcraveonline.com

Table 1: Hydrolysis of Ethyl 2-Aminobenzimidazole-5-carboxylate

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | 1. NaOH, EtOH, Heat 2. CH₃COOH | 2-Aminobenzimidazole-5-carboxylic acid | sciencepublishinggroup.com |

N-Alkylation and Amidation Reactions

The presence of both amino and carboxyl functionalities allows for targeted N-alkylation and amidation reactions, significantly expanding the structural diversity of derivatives.

N-Alkylation and N-Arylation

The nitrogen atoms within the benzimidazole ring can be substituted with alkyl or aryl groups. N-alkylation is often performed on the endocyclic nitrogen atom after an initial reaction at the 2-amino position. For example, following a condensation reaction, N-alkylation can be achieved using an alkyl halide, such as ethyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. sciencepublishinggroup.com This reaction proceeds by deprotonation of the N-H group, forming a nucleophilic nitrogen that subsequently attacks the alkyl halide. sciencepublishinggroup.comsciencepg.com

Similarly, N-arylation can be accomplished using copper-catalyzed cross-coupling reactions with aryl boronic acids, providing access to N-aryl-2-aminobenzimidazole derivatives. nih.gov The selective functionalization of the nitrogen atoms is a powerful tool for modulating the electronic and steric properties of the molecule. nih.gov

Amidation Reactions

Amidation can occur at two primary sites: acylation of the exocyclic 2-amino group or formation of an amide bond from the C5-carboxylic acid (obtained via hydrolysis as described in 3.1).

Acylation of the 2-Amino Group: The 2-amino group can be acylated using carboxylic acids or their derivatives. The reaction with a carboxylic acid can be facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). escholarship.org Alternatively, more reactive acylating agents like acid chlorides can be used, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. escholarship.orgekb.eg This reaction yields N-acylated-2-aminobenzimidazoles.

Amide Formation at C5-Position: The 2-aminobenzimidazole-5-carboxylic acid intermediate can be coupled with various primary or secondary amines to form the corresponding amides. This condensation reaction is typically promoted by a wide range of modern coupling reagents, such as HBTU or activators like thionyl chloride (SOCl₂) or TiCl₄, which convert the carboxylic acid into a more reactive intermediate. rsc.orgnih.govresearchgate.net This pathway is fundamental for building peptide-like structures or introducing diverse functional groups via the amide linkage. lookchemmall.combohrium.com

Table 2: Examples of N-Alkylation and Amidation Reactions

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Pyrimidinobenzimidazole intermediate | Ethyl iodide, K₂CO₃, DMF | N-Ethyl pyrimidinobenzimidazole | sciencepublishinggroup.com |

| N-Arylation | 5-Bromo-2-aminobenzimidazole | Aryl boronic acid, Cu(II) catalyst, Base | N-Aryl-2-aminobenzimidazole | nih.gov |

| N-Acylation | 2-Aminobenzimidazole | Carboxylic acid, EDCI, HOBt | N-(1H-Benzimidazol-2-yl)acetamide | ekb.eg |

Cyclocondensation and Fused Heterocycle Formation

The bifunctional nature of this compound makes it an excellent substrate for cyclocondensation reactions, leading to the formation of fused polycyclic heterocyclic systems.

A significant application of this scaffold is in the synthesis of pyrimidinobenzimidazoles. These fused systems are constructed by reacting 2-aminobenzimidazoles with 1,3-dielectrophilic compounds. sciencepg.com A common and effective method involves the condensation of the 2-amino group with ethyl ethoxymethylenemalonate (EEMM). sciencepublishinggroup.com The reaction typically proceeds through an initial Michael-type addition of the amino group to the electron-deficient double bond of EEMM, followed by an intramolecular cyclization and elimination of ethanol to form the pyrimidinone ring fused to the benzimidazole core. sciencepublishinggroup.comsciencepg.com The resulting products are pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which are structurally analogous to quinolones and possess significant biological interest. sciencepublishinggroup.com

Beyond pyrimidines, the 2-aminobenzimidazole core can be used to construct a variety of other fused heterocyclic systems.

Imidazo[4,5-f]quinolines: Condensation of 5-aminobenzimidazoles (derived from the title compound) with β-ketoesters like ethyl acetoacetate (B1235776) leads to the formation of imidazo[4,5-f]quinoline derivatives. arabjchem.org The reaction proceeds via the formation of an open-chain enamine intermediate which then undergoes thermal cyclization. arabjchem.org

Triazinobenzimidazoles: Reaction of the 2-amino group with N-cyanoformimidates can yield aminobenzimidazo[1,2-a]-1,3,5-triazines. researchgate.net

Dihydroimidazo-fused systems: Heating with reagents like 2-aminoethylammonium tosylate can be used to synthesize dihydroimidazo-fused compounds. rsc.org

These cyclocondensation reactions underscore the utility of the 2-aminobenzimidazole scaffold in generating complex, multi-ring structures that are often difficult to synthesize through other methods.

Table 3: Cyclocondensation Reactions for Fused Heterocycle Synthesis

| Reagent(s) | Fused System Formed | Reference |

|---|---|---|

| Ethyl ethoxymethylenemalonate | Pyrimido[1,2-a]benzimidazole | sciencepublishinggroup.com |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Imidazo[4,5-f]quinoline | arabjchem.org |

Schiff Base Synthesis and Applications

The exocyclic 2-amino group of this compound readily undergoes condensation with a variety of aldehydes and ketones to form Schiff bases, also known as imines or azomethines (containing a -C=N- functional group). nih.govekb.eg This reaction is typically carried out by refluxing the amine and the carbonyl compound in a solvent like ethanol. ekb.egrjlbpcs.com

The resulting Schiff bases are not merely synthetic intermediates but are often the final target molecules due to their wide range of applications. They are important in coordination chemistry as versatile ligands capable of forming stable complexes with various transition metals. rjlbpcs.comnih.gov Furthermore, benzimidazole-derived Schiff bases and their metal complexes are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.govjetir.org The ease of their synthesis and the ability to systematically vary the aldehyde or ketone component allows for the creation of large libraries of compounds for biological screening. nih.gov

Table 4: Synthesis of Schiff Bases from 2-Aminobenzimidazole Derivatives

| Amine Reactant | Aldehyde Reactant | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzimidazole | 5-Methyl-thiophene-2-carboxaldehyde | Thiophene-containing Schiff Base | rjlbpcs.com |

| 2-Aminobenzimidazole | 4-(Diethylamino)-2-hydroxybenzaldehyde | Hydroxyphenyl-containing Schiff Base | ekb.eg |

Exploitation in Diverse Organic Synthesis

The synthetic utility of this compound is derived from the orthogonal reactivity of its multiple functional groups. The ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides or other esters. sciencepublishinggroup.comrsc.org The 2-amino group serves as a nucleophile for acylation, alkylation, and, most notably, as a key component in the formation of Schiff bases and fused heterocyclic systems. ekb.egresearchgate.netresearchgate.net The N-H protons of the imidazole (B134444) ring provide sites for alkylation or arylation, allowing for further molecular diversification. sciencepg.comnih.gov

This strategic positioning of functional groups enables chemists to use the molecule as a versatile platform. It can be elaborated step-wise at different positions to build complex molecular architectures. For instance, a synthetic route might involve the formation of a pyrimidinobenzimidazole (3.3.1), followed by N-alkylation of the imidazole ring (3.2), and finally hydrolysis of the ester to the corresponding acid (3.1). sciencepublishinggroup.comsciencepg.com This multi-step potential makes this compound a valuable starting material in drug discovery programs and for the synthesis of functional organic materials. researchgate.netresearchgate.net

Biological Activities and Therapeutic Potential of Ethyl 2 Aminobenzimidazole 5 Carboxylate Derivatives

Anti-inflammatory Activity Assessment

While the broader class of benzimidazole (B57391) derivatives has been investigated for anti-inflammatory effects, often targeting key enzymes and pathways in the inflammatory cascade, specific data for Ethyl 2-Aminobenzimidazole-5-carboxylate is not detailed in the reviewed literature. researchgate.net

Cyclooxygenase (COX) Inhibition

A review of scientific literature did not yield specific research findings or data tables concerning the direct Cyclooxygenase (COX-1 or COX-2) inhibitory activity of this compound. The general benzimidazole nucleus is known to be a component of molecules designed to target COX enzymes, but specific inhibitory concentrations (IC50) or selectivity ratios for this particular ester derivative are not publicly documented. researchgate.net

Modulation of Inflammatory Pathways

There is no specific information available in the search results detailing the modulation of inflammatory pathways, such as the NF-κB (nuclear factor kappa B) pathway, by this compound.

5-Lipoxygenase (5-LOX) and Prostaglandin E Synthase Inhibition

Specific studies detailing the inhibitory effects of this compound on 5-Lipoxygenase (5-LOX) or microsomal Prostaglandin E Synthase-1 (mPGES-1) were not found in the provided search results. While inhibitors of these enzymes are crucial for controlling inflammation, research has focused on other chemical scaffolds. nih.govnih.govnih.govresearchgate.net

Anticancer and Antiproliferative Efficacy

Although various benzimidazole derivatives have been synthesized and evaluated for their anticancer properties against numerous cell lines, showing significant cytotoxic effects, no specific studies or data on the anticancer and antiproliferative efficacy of this compound were identified in the reviewed search results. researchgate.net

Antimicrobial and Antifungal Spectrum Investigation

The 2-aminobenzimidazole (B67599) scaffold is recognized as a promising structure for developing agents with antimicrobial properties. However, specific data on the activity of this compound remains undocumented in the available literature.

Activity against Gram-Negative Bacteria (e.g., Klebsiella pneumoniae, Acinetobacter baumannii)

No specific research findings or data tables detailing the minimum inhibitory concentration (MIC) or direct antibacterial activity of this compound against Klebsiella pneumoniae or Acinetobacter baumannii were found. While related 2-aminobenzimidazole derivatives have been explored as adjuvants to enhance the efficacy of other antibiotics against these pathogens, the activity of this specific compound has not been reported in the available literature.

Efficacy against E. coli and S. aureus

The benzimidazole scaffold is a key component in various hybrid molecules investigated for their antibacterial properties. Research into hybrids combining benzimidazole and pyrazole (B372694) has shown significant efficacy against both the Gram-negative bacterium Escherichia coli and the Gram-positive Staphylococcus aureus.

In one study, a series of 2-[substituted-1H-pyrazol-4-yl]-1H-benzimidazoles was synthesized and assessed. nih.gov Certain compounds within this series demonstrated weak to moderate growth-inhibiting activity against both E. coli and S. aureus. nih.gov Specifically, derivatives with dichloro- and bromo-substitutions on the phenyl ring attached to the pyrazole structure were active. nih.gov Another series of benzimidazole-pyrazole compounds, linked by a chalcone-like structure, also produced derivatives with good antibacterial action, showing Minimum Inhibitory Concentration (MIC) values of 8 μg/mL. nih.gov

Further investigations into pyrazolo-benzimidazole Mannich bases have confirmed this potential. A derivative identified as compound 5f , which features a nitro group on the pyrazole ring and a methyl group on the benzimidazole ring, showed the best activity against S. aureus with a MIC of 150 μg/mL. nih.gov Several compounds in this series were generally more active against E. coli and S. aureus than reference drugs such as Metronidazole. nih.gov Additionally, benzimidazole-triazole hybrids have shown promise, with one compound reporting MIC values of 4−8 μg/mL for both E. coli and S. aureus. mdpi.com

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-pyrazole hybrid 28h | E. coli & S. aureus | Moderate Activity | nih.gov |

| Benzimidazole-pyrazole hybrid 28g | E. coli & S. aureus | Good Activity | nih.gov |

| Benzimidazole-pyrazole hybrid 31a | E. coli & S. aureus | 8 | nih.gov |

| Benzimidazole-pyrazole hybrid 32a | E. coli & S. aureus | 8 | nih.gov |

| Pyrazolo-benzimidazole Mannich base 5f | S. aureus | 150 | nih.gov |

Antifungal Properties (e.g., Candida albicans, Aspergillus niger)

Benzimidazole derivatives are well-recognized for their broad-spectrum antifungal activities. Hybrid molecules incorporating pyrazole and triazole moieties, as well as bisbenzimidazole structures, have demonstrated considerable potency against pathogenic fungi such as Candida albicans and Aspergillus niger.

Multiple studies on benzimidazole-pyrazole hybrids have confirmed their effectiveness. For example, compounds 28f and 28h from a specific series of benzimidazole-pyrazole derivatives demonstrated good growth inhibition against C. albicans, with MIC values of 62.5 μg/mL. nih.gov Another study focusing on a different type of benzimidazole-pyrazole hybrid found that compound 3n was especially effective against A. niger, with a MIC of 25 μg/mL. researchgate.net

Bisbenzimidazole derivatives have also been identified as powerful antifungal agents. Research indicates that their activity level is influenced by the length of the alkyl chain that links the two benzimidazole units. nih.gov Many of these compounds showed excellent activity against a variety of fungal strains, with MIC values recorded between 0.975 and 15.6 µg/mL. nih.gov

The combination of a benzimidazole and a triazole ring has produced compounds with notable antifungal properties. A series of benzimidazole-1,2,4-triazole derivatives proved highly effective against C. glabrata, with compounds 6b , 6i , and 6j exhibiting superior activity (MIC = 0.97 μg/mL) when compared to standard drugs like fluconazole (B54011) and voriconazole. acs.org Other benzimidazole-triazole hybrids have also shown significant antifungal activity against both A. niger and C. albicans, with MIC values in the range of 8−16 μg/mL. mdpi.com The well-known anthelmintic drug Mebendazole, which is built on a benzimidazole core, also exhibits strong antifungal action against A. niger and C. albicans with MIC values of 10 μg/mL for both. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-pyrazole hybrid 28f | C. albicans | 62.5 | nih.gov |

| Benzimidazole-pyrazole hybrid 28h | C. albicans | 62.5 | nih.gov |

| Benzimidazole-pyrazole hybrid 3n | A. niger | 25 | researchgate.net |

| Bisbenzimidazole derivatives | Various Fungi | 0.975 - 15.6 | nih.gov |

| Mebendazole | A. niger & C. albicans | 10 | nih.gov |

| Benzimidazole-triazole hybrid 6b | C. glabrata | 0.97 | acs.org |

| Benzimidazole-triazole hybrid 6i | C. glabrata | 0.97 | acs.org |

| Benzimidazole-triazole hybrid 6j | C. glabrata | 0.97 | acs.org |

Antiparasitic and Antimalarial Activity Profiling

Activity against Trypanosoma cruzi

The benzimidazole structure has been a significant area of focus in the development of new treatments for Chagas disease, which is caused by the parasite Trypanosoma cruzi. Research has centered on these derivatives as inhibitors of critical parasitic enzymes like cruzain.

A study aimed at optimizing benzimidazole derivatives as cruzain inhibitors led to the creation of new analogues with better metabolic stability and anti-T. cruzi activity. nih.gov This work resulted in the discovery of compounds 42e and 49b , which showed stronger trypanocidal activity than the standard drug benznidazole (B1666585) and had favorable pharmacokinetic profiles in vitro. nih.gov

In a separate study, five benzimidazole derivatives were tested for their trypanocidal effects against two different strains of T. cruzi (NINOA and INC5). nih.gov The findings identified 5-chloro-1H-benzimidazole-2-thiol (1) as the most potent compound, with a 50% lytic concentration (LC50) of 0.014 mM against the NINOA strain and 0.32 mM against the INC5 strain. nih.gov In the same research, its methylated forms, 5-chloro-1-methyl-1H-benzimidazole-2-thiol (2) and 6-chloro-1-methyl-1H-benzimidazole-2-thiol (3) , demonstrated superior in vivo activity against the NINOA strain compared to the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov

Table 3: Antitrypanosomal Activity of Selected Benzimidazole Derivatives

| Compound | Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5-chloro-1H-benzimidazole-2-thiol (1) | T. cruzi (NINOA) | LC50 | 0.014 mM | nih.gov |

| 5-chloro-1H-benzimidazole-2-thiol (1) | T. cruzi (INC5) | LC50 | 0.32 mM | nih.gov |

| Nifurtimox (Reference) | T. cruzi (NINOA) | LC50 | 0.60 mM | nih.gov |

| Benznidazole (Reference) | T. cruzi (NINOA) | LC50 | 0.78 mM | nih.gov |

| Compound 42e | T. cruzi | Activity | > Benznidazole | nih.gov |

| Compound 49b | T. cruzi | Activity | > Benznidazole | nih.gov |

Efficacy against Plasmodium falciparum

The rise of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, drives the urgent need for new antimalarial drugs. Derivatives of 2-aminobenzimidazole have been identified as a highly promising class of compounds with strong potency against various stages of the parasite's life cycle. nih.govacs.org

A series of 2-aminobenzimidazoles with a phenol (B47542) group were found to be essential for antimalarial effects. nih.gov Two compounds from this group, 3c and 3g , showed powerful activity against the P. falciparum 3D7 strain, with IC50 values of 42 nM and 43 nM, respectively. nih.gov The most potent compound in this study, 3r , which includes a 4,5-dimethyl substituted phenol, had an exceptionally low IC50 value of 6.4 nM. nih.gov These compounds also maintained high potency against strains resistant to chloroquine, artemisinin, and PfATP4 inhibitors. nih.gov

Additional research on a broader collection of benzimidazole and pyrido[1,2-a]benzimidazole (B3050246) (PBI) derivatives has validated their potential. acs.orgup.ac.za When screened against the asexual blood stages of the parasite, 54 compounds demonstrated submicromolar activity, with six showing high potency (IC50 < 100 nM). acs.org These derivatives were also effective against the transmissible gametocyte stages. acs.orgup.ac.za Specifically, compounds PBI.105 and PBI.120 were active against late-stage gametocytes and also hindered male gamete exflagellation, a crucial step in parasite transmission. acs.orgup.ac.za Other studies have also pointed to 2-phenyl-1H-benzimidazole derivatives with IC50 values as low as 18 nM. nih.gov The anthelmintic drug albendazole, a benzimidazole, also showed some effectiveness, although its activity was inconsistent. nih.gov

Table 4: Antimalarial Activity of Selected Benzimidazole Derivatives against P. falciparum

| Compound | Strain(s) | Activity Metric | Value (nM) | Reference |

|---|---|---|---|---|

| 3r | 3D7 | IC50 | 6.4 ± 0.5 | nih.gov |

| 3c | 3D7 | IC50 | 42 ± 4 | nih.gov |

| 3g | 3D7 | IC50 | 43 ± 2 | nih.gov |

| PBI.105 | Late-stage Gametocytes | IC50 | 568.8 | acs.orgup.ac.za |

| PBI.120 | Late-stage Gametocytes | IC50 | 953.0 | acs.orgup.ac.za |

| PBI.105 | Male Gametes | IC50 | 697.1 | acs.orgup.ac.za |

| PBI.120 | Male Gametes | IC50 | 997.8 | acs.orgup.ac.za |

Enzyme Inhibition Mechanisms and Profiles

Cholinesterase (AChE and BuChE) Inhibition

Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic approach for managing the symptoms of Alzheimer's disease. nih.govnih.gov Benzimidazole derivatives have been widely researched as potential inhibitors of these enzymes, owing to the adaptable nature of their heterocyclic structure. biointerfaceresearch.com

A study on benzimidazole-based thiazole (B1198619) derivatives led to the identification of several potent dual inhibitors of both AChE and BuChE. nih.gov The IC50 values for this group of compounds ranged from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BuChE. nih.gov Compound 21 , which has di-chloro substitutions, was the most effective inhibitor for both enzymes, with an IC50 of 0.10 µM for AChE and 0.20 µM for BuChE. nih.gov Compound 16 , featuring hydroxy and nitro substitutions, was the second most potent, with IC50 values of 0.20 µM and 0.50 µM for AChE and BuChE, respectively. nih.gov

Another line of research concentrated on benzimidazole-triazole hybrids engineered to bind to the active site of cholinesterases. nih.gov This work identified compounds 3d and 3h as extremely potent AChE inhibitors, with IC50 values of 31.9 nM and 29.5 nM, respectively, which are comparable to the standard drug donepezil (B133215) (IC50 = 21.8 nM). nih.gov Kinetic studies showed that these compounds function as mixed-type inhibitors, with Ki values of 26.2 nM and 24.8 nM, respectively. nih.gov These results highlight the significant potential of the benzimidazole scaffold for designing powerful and selective cholinesterase inhibitors.

Table 5: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzimidazole-thiazole 21 | AChE | IC50 | 0.10 ± 0.05 µM | nih.gov |

| Benzimidazole-thiazole 21 | BuChE | IC50 | 0.20 ± 0.05 µM | nih.gov |

| Benzimidazole-thiazole 16 | AChE | IC50 | 0.20 ± 0.05 µM | nih.gov |

| Benzimidazole-thiazole 16 | BuChE | IC50 | 0.50 ± 0.05 µM | nih.gov |

| Benzimidazole-triazole 3d | AChE | IC50 | 31.9 ± 0.1 nM | nih.gov |

| Benzimidazole-triazole 3d | AChE | Ki | 26.2 nM | nih.gov |

| Benzimidazole-triazole 3h | AChE | IC50 | 29.5 ± 1.2 nM | nih.gov |

| Benzimidazole-triazole 3h | AChE | Ki | 24.8 nM | nih.gov |

| Donepezil (Reference) | AChE | IC50 | 21.8 ± 0.9 nM | nih.gov |

Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibition

Diacylglycerol acyltransferase-1 (DGAT-1) is a critical enzyme in lipid metabolism, catalyzing the final step in triglyceride synthesis. psu.edu Its inhibition is a promising strategy for treating metabolic disorders such as obesity and type 2 diabetes. psu.eduntnu.no Research has identified the benzimidazole core as a key pharmacophore for developing potent DGAT-1 inhibitors.

Derivatives built upon the benzimidazole scaffold have been synthesized and evaluated for their ability to block DGAT-1 activity. For instance, a series of benzimidazole-based inhibitors incorporating a [3.1.0]bicyclohexane carboxylic acid moiety were developed to prevent metabolic isomerization, a problem seen in earlier cyclohexane (B81311) carboxylic acid derivatives. researchgate.net One such single isomer, designated 3A, demonstrated effective in vitro and in vivo inhibition of DGAT-1 without undergoing isomerization. researchgate.net Other studies have focused on different chemical series, such as thieno[3,2-d]pyrimidine (B1254671) derivatives, which also show potent and selective DGAT-1 inhibition. nih.gov These findings underscore the versatility of core heterocyclic structures, including benzimidazoles, in designing effective DGAT-1 inhibitors.

| Derivative Class | Target | Key Finding | Reference |

|---|---|---|---|

| Benzimidazole with [3.1.0]bicyclohexane carboxylic acid | DGAT-1 | Maintained in vitro and in vivo inhibition; resistant to isomerization. | researchgate.net |

| Thieno[3,2-d]pyrimidine | DGAT-1 | cis-Isomer 17a showed potent and selective inhibition in SF9 cells. | nih.gov |

| 2-Phenyl-5-trifluoromethyloxazole-4-carboxamide | DGAT-1 | Compound 29 showed an IC50 of 57 nM in an enzyme assay. | psu.eduntnu.no |

Receptor Modulation and Ligand Binding

Derivatives of the benzimidazole carboxylate scaffold have been extensively studied as modulators for various receptors, demonstrating high affinity and selectivity.

Serotonin (B10506) Receptors: A significant body of research has focused on benzimidazole-4-carboxamides and -carboxylates as ligands for serotonin (5-HT) receptors. nih.govresearchgate.net Many synthesized compounds exhibit moderate to very high affinity, often in the subnanomolar range, for the 5-HT4 receptor binding site, with negligible affinity for the 5-HT3 receptor. nih.gov For example, specific amide derivatives (12-15) were identified as selective 5-HT4 antagonists with Ki values ranging from 0.11 to 0.54 nM. nih.gov Structural analysis suggests that a bulky substituent on the basic nitrogen atom and a specific distance to the aromatic ring are crucial for high affinity and selectivity at 5-HT4 receptors. nih.gov

Angiotensin II and Benzodiazepine (B76468) Receptors: In the context of antihypertensive research, benzimidazole derivatives have been investigated for their binding to the Angiotensin II type 1 (AT1) receptor. ntnu.no The affinity of these compounds for the AT1 receptor often correlates with their in vivo antihypertensive effects. ntnu.no Separately, other carboxamide derivatives have been designed to study the binding site of the peripheral benzodiazepine receptor (PBR), leading to the development of potent ligands with nanomolar affinity. nih.gov

DNA Binding: The planar structure of the benzimidazole ring also allows its derivatives to function as DNA binding agents. Studies on benzimidazole Schiff base ligands and their metal complexes have shown they can act as moderate to strong DNA binders through intercalation. researchgate.net

| Derivative Class | Receptor/Target | Activity | Affinity (Ki) | Reference |

|---|---|---|---|---|

| Benzimidazole-4-carboxamides | 5-HT4 | Antagonist | 0.11 - 2.9 nM | nih.gov |

| 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides | 5-HT4 | Antagonist / Partial Agonist | 6.7 - 75.4 nM | researchgate.net |

| 5-Nitro benzimidazole derivatives | AT1 | Antagonist | High affinity correlated with antihypertensive effect | ntnu.no |

| Quinoline Carboxamide Derivatives | Peripheral Benzodiazepine Receptor (PBR) | Ligand | Nanomolar affinity | nih.gov |

| Benzimidazole Schiff base metal complexes | DNA | Binder (Intercalation) | Kb up to 3.27 × 105 M-1 | researchgate.net |

Adjuvant Properties in Antimicrobial Therapy

A promising therapeutic strategy involves using non-microbicidal compounds as adjuvants to enhance the efficacy of existing antibiotics, particularly against resistant Gram-negative bacteria. Derivatives of 2-aminobenzimidazole (2-ABI) have emerged as potent adjuvants. nih.govnih.gov These molecules can potentiate Gram-positive selective antibiotics, expanding their spectrum to cover challenging Gram-negative pathogens like Acinetobacter baumannii and Klebsiella pneumoniae. nih.gov

The mechanism often involves disrupting the outer membrane of Gram-negative bacteria. For example, some 2-ABI adjuvants are thought to bind to lipopolysaccharide (LPS) in K. pneumoniae, increasing membrane permeability and allowing antibiotics to reach their intracellular targets. nih.gov Studies have shown that a lead 2-ABI compound can lower the minimum inhibitory concentration (MIC) of clarithromycin (B1669154) against K. pneumoniae from 512 µg/mL to just 2 µg/mL. nih.gov Furthermore, related 2-aminoimidazole derivatives have been shown to work synergistically with conventional antibiotics to disperse pre-established biofilms and resensitize multidrug-resistant strains like MRSA. psu.edunih.govasm.org

| Adjuvant Class | Pathogen | Antibiotic | Effect | Reference |

|---|---|---|---|---|

| 2-Aminobenzimidazole (2-ABI) | Klebsiella pneumoniae | Clarithromycin | MIC reduced from 512 to 2 µg/mL | nih.gov |

| 2-Aminobenzimidazole (2-ABI) | Acinetobacter baumannii | Clarithromycin | MIC reduced from 32 to 2 µg/mL | nih.gov |

| 2-Aminoimidazole/triazole conjugate | Staphylococcus aureus (MRSA) | Methicillin | Resensitizes resistant strain | psu.edunih.gov |

| 2-Aminoimidazole/triazole conjugate | Tetracycline-resistant E. coli | Tetracycline | >99% reduction in bacterial growth | psu.edu |

Other Noteworthy Biological Activities

The versatile benzimidazole nucleus, as found in this compound, has given rise to derivatives with a wide array of other important biological activities. symbiosisonlinepublishing.comresearchgate.net

Antihypertensive: The structural similarity of benzimidazoles to key biological molecules has led to their development as antihypertensive agents, often functioning as angiotensin II receptor antagonists. ntnu.noekb.eg While some synthesized series showed no appreciable activity, other derivatives were found to have an antihypertensive effect comparable to the commercial drug Telmisartan. ekb.egnih.gov

Antitubercular: Benzimidazole derivatives have shown significant promise in combating Mycobacterium tuberculosis (Mtb). nih.gov One study found that a derivative of ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(phenyl)-1H-benzo[d]imidazole-5-carboxylate was highly active, with a MIC of 0.112 µM against the Mtb-H37Rv strain. researchgate.net Other 2,5-disubstituted benzimidazoles also demonstrated potent in vitro activity, with MIC values in the nanomolar range. nih.gov

Anti-HIV: The benzimidazole scaffold has been explored for developing inhibitors of HIV replication. nih.gov While a study on 2-alkylthio-1-benzylimidazole-5-carboxylic acid derivatives did not yield active compounds, research into related structures has been more successful. nih.govresearchgate.net For example, analogues based on a 2-trifluoromethylthiazole-5-carboxamide structure were found to block HIV replication by impacting viral mRNA processing. nih.gov

Antipyretic and Analgesic: Several studies have reported the analgesic, anti-inflammatory, and antipyretic properties of benzimidazole derivatives. researchgate.netscialert.netnih.gov In one study using an eddy's hot plate method in mice, a pyrazole derivative of benzimidazole showed significant analgesic activity. scialert.net

Antioxidative: The antioxidant potential of benzimidazole derivatives has also been investigated. Certain 2-phenyl-1H-benzo(d)imidazol-1-yl acetohydrazide derivatives demonstrated moderate to high inhibitory activity (up to 57%) on lipid peroxidation in rat liver microsomes. nih.gov Other research has identified trihydroxy substituted benzothiazole-2-carboxamides as potent antioxidants, significantly more effective than the reference butylated hydroxytoluene (BHT). nih.gov

| Activity | Derivative Example | Finding | Reference |

|---|---|---|---|

| Antihypertensive | Substituted Benzimidazole | Compound TG 3 showed a decrease in Mean Arterial Blood Pressure comparable to Telmisartan. | ekb.eg |

| Antitubercular | Ethyl 1-(...)-2-(...)-1H-benzo[d]imidazole-5-carboxylate (5g) | MIC of 0.112 µM against M. tuberculosis H37Rv. | researchgate.net |

| Anti-HIV | 2-Trifluoromethylthiazole-5-carboxamide (analogue) | EC50 = 0.47 µM; alters HIV-1 RNA accumulation. | nih.gov |

| Analgesic | Pyrazole derivative of Benzimidazole (1c) | Showed significant analgesic activity in eddy's hot plate test. | scialert.net |

| Antioxidant | 2-phenyl-1H-benzo(d)imidazol-1-yl acetohydrazide | Up to 57% inhibition of lipid peroxidation. | nih.gov |

Mechanistic Studies of Ethyl 2 Aminobenzimidazole 5 Carboxylate Biological Action

Cellular Pathway Modulation and Signal Transduction

The molecular interactions of benzimidazole (B57391) derivatives translate into significant modulation of cellular pathways. By binding to DNA and inhibiting key enzymes, these compounds can trigger programmed cell death and halt cell proliferation. For example, a novel benzimidazole derivative that binds to the DNA minor groove was shown to induce apoptosis in leukemic cells. rsc.org Further investigation revealed that this compound causes cell cycle arrest at the G2/M phase in Molt4 cells, indicating interference with mitotic processes. rsc.org This aligns with findings that related compounds inhibit HSET, a motor protein essential for mitotic spindle organization in certain cancer cells. nih.gov Inhibition of HSET leads to the formation of multipolar spindles and subsequent cell death in cancer cells with extra centrosomes. nih.gov

Computational Approaches to Mechanism Elucidation

Computational methods are invaluable for understanding the binding mechanisms of benzimidazole derivatives at an atomic level. Molecular modeling studies have been used to support biophysical data, suggesting that the shape of molecules like bis(amidinobenzimidazoles) is consistent with their binding to the DNA minor groove. nih.gov These models help visualize how the curvature of the molecule fits within the groove and how linker chain length affects binding affinity. nih.gov

Hirshfeld surface analysis is another computational tool used to investigate intermolecular interactions in the crystal structures of related heterocyclic compounds. This analysis can quantify the contribution of different types of contacts, such as H⋯H, C⋯H, and O⋯H interactions, providing insight into the forces that stabilize the molecular packing. nih.gov For some derivatives, this analysis has confirmed the absence of significant π-stacking interactions in the solid state. nih.gov Furthermore, docking models have been employed to visualize how specific probes, such as those derived from 2-aryl-5-carboxytetrazole, bind within the active site of a target protein, revealing that ligand-directed reactivity is driven by proximity to specific nucleophilic residues. nih.gov

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of Ethyl 2-aminobenzimidazole-5-carboxylate, MD simulations can provide a detailed view of its binding to a putative protein target, revealing the dynamic nature of the interaction and the stability of the resulting complex.

A typical MD simulation study of the this compound-protein complex would be initiated by placing the docked ligand-protein structure within a simulation box filled with explicit water molecules and ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes. Subsequently, the system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated at a constant pressure (e.g., 1 bar). The production phase of the MD simulation then follows, typically for a duration of hundreds of nanoseconds, during which the trajectory of each atom is calculated by integrating Newton's laws of motion.

Analysis of the MD trajectory can yield several key insights into the binding dynamics of this compound. One of the primary metrics evaluated is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD over the course of the simulation suggests that the complex has reached equilibrium and the ligand is stably bound in the active site.

Furthermore, MD simulations allow for the detailed analysis of the intermolecular interactions that stabilize the complex. This includes the identification and quantification of hydrogen bonds, hydrophobic contacts, and salt bridges between this compound and the amino acid residues of the target protein. By monitoring the distance and duration of these interactions throughout the simulation, researchers can identify the key residues responsible for binding affinity and selectivity.

The flexibility of both the ligand and the protein's binding site can also be assessed through Root Mean Square Fluctuation (RMSF) analysis. This can reveal which parts of the protein become more or less rigid upon ligand binding, providing clues about the allosteric effects or conformational changes induced by this compound.

To quantify the binding affinity, methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory. These methods calculate the free energy of binding by considering enthalpic contributions from molecular mechanics energies and entropic contributions, providing a theoretical estimation of the binding affinity.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

| Simulation Parameter/Metric | Value/Observation |

| System Setup | |

| Force Field | AMBER, CHARMM, or OPLS |

| Water Model | TIP3P or SPC/E |

| Box Type | Triclinic or Cubic |

| Simulation Time | 200 ns |

| Stability Analysis | |

| Protein RMSD | Plateaued at ~2.5 Å after 50 ns |

| Ligand RMSD | Stable at ~1.0 Å within the binding pocket |

| Interaction Analysis | |

| Key Hydrogen Bonds | Amine group with Asp145; Carbonyl group with Ser210 |

| Key Hydrophobic Interactions | Benzimidazole ring with Phe189, Leu192 |

| Flexibility Analysis | |

| Protein RMSF | Reduced fluctuation in the binding site loops |

| Binding Free Energy | |

| MM/GBSA ΔG_bind | -45.5 ± 3.2 kcal/mol |

Reaction Mechanism Prediction via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of molecules at the electronic level. For this compound, these methods can be employed to predict its reactivity and the pathways of its potential metabolic transformations or covalent interactions with a biological target.

A common application of quantum chemistry is the calculation of the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests that the molecule is more readily able to undergo chemical reactions. The spatial distribution of these frontier orbitals can also identify the likely sites for nucleophilic and electrophilic attack.

To predict a specific reaction mechanism, researchers can use DFT to model the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed.

The search for a transition state structure is a critical step. Once located, frequency calculations are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy of the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.

For instance, if the biotransformation of the ethyl ester group of this compound is of interest, quantum chemical calculations could model the hydrolysis reaction. This would involve calculating the energies of the reactants (the ester and a water molecule or a catalytic residue from an enzyme), the tetrahedral intermediate, and the final carboxylic acid and ethanol (B145695) products. The transition states for the formation and breakdown of the intermediate would be located to determine the rate-limiting step of the reaction.

Furthermore, conceptual DFT provides reactivity indices such as Fukui functions and dual descriptors. These indices can identify the specific atoms within this compound that are most susceptible to nucleophilic or electrophilic attack, offering a more nuanced understanding of its reactivity than HOMO/LUMO analysis alone.

Table 2: Representative Quantum Chemical Data for this compound

| Parameter | Method | Calculated Value | Interpretation |

| Electronic Properties | |||

| HOMO Energy | DFT/B3LYP/6-31G | -6.2 eV | Energy of the outermost electron orbital |

| LUMO Energy | DFT/B3LYP/6-31G | -1.5 eV | Energy of the lowest unoccupied orbital |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G | 4.7 eV | Indicator of chemical reactivity and stability |

| Reaction Energetics | |||

| Activation Energy (Ester Hydrolysis) | DFT/B3LYP/6-31G | 18.5 kcal/mol | Energy barrier for the hydrolysis of the ethyl ester |

| Reaction Energy (Ester Hydrolysis) | DFT/B3LYP/6-31G* | -5.2 kcal/mol | Overall energy change of the hydrolysis reaction |

| Reactivity Indices | |||

| Fukui Function (f+) on C5 | Conceptual DFT | 0.15 | Indicates susceptibility of the C5 position to nucleophilic attack |

| Fukui Function (f-) on N1 | Conceptual DFT | 0.21 | Indicates susceptibility of the N1 position to electrophilic attack |

Structure Activity Relationship Sar Studies of Ethyl 2 Aminobenzimidazole 5 Carboxylate Analogues

Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of 2-aminobenzimidazole (B67599) analogues are highly dependent on the nature and position of substituents on the bicyclic core and its appended groups. researchgate.net

At the C2-position, the amino group is often crucial for activity. Studies on Transient Receptor Potential Canonical (TRPC) channel inhibitors revealed that a primary or secondary amine at this position is an absolute requirement for inhibitory activity against TRPC4 and TRPC5. nih.gov This highlights the 2-aminobenzimidazole skeleton as the essential pharmacophore for this target. nih.gov

Substituents on the benzene (B151609) portion of the benzimidazole (B57391) ring (positions C4, C5, C6, and C7) significantly modulate activity.

Position 5 and 6: Halogen (e.g., chloro, bromo) or methyl substitutions at the 5,6-positions of 2-aminobenzimidazole derivatives were found to increase potency against P. aeruginosa biofilms. nih.gov The 5,6-dimethyl analogue was identified as one of the most active inhibitors. nih.gov Similarly, for anti-inflammatory p38α MAP kinase inhibitors, substitutions at the C6 position were explored, showing their importance in achieving high efficacy. nih.gov In the context of anticancer agents, 5-chloro substitution on the 1H-benzimidazole ring enhanced cytotoxicity against the MCF-7 breast cancer cell line more than a 5-fluoro substitution. rsc.org

Electron-withdrawing groups: For certain targets, electron-withdrawing groups (EWGs) are beneficial. In a series of antileishmanial compounds, hydrophobic EWGs like cyano (-CN) or trifluoromethyl (-CF₃) at the C6 position maintained or improved potency. nih.gov The addition of a trifluoromethyl group to a pyridine (B92270) ring attached to the main scaffold also enhanced metabolic stability and potency. nih.gov

The nature of substituents on other parts of the molecule also plays a key role. For a series of Poly(ADP-ribose) polymerase (PARP) inhibitors, geminal dimethyl analogues at a C2-methylene-amino substituent were typically more potent than mono-methyl derivatives. nih.gov

| Compound Series | Position of Substitution | Substituent Type | Effect on Biological Activity | Target/Assay | Reference |

| 2-Aminobenzimidazoles | C5 / C6 | Halide, Methyl | Increased potency | P. aeruginosa biofilm inhibition | nih.gov |

| 2-Aminobenzimidazoles | C6 | Cyano (CN), Trifluoromethyl (CF₃) | Maintained or improved potency | Antileishmanial | nih.gov |

| Benzimidazole PARP Inhibitors | C2-Methylene-amino | Geminal dimethyl | Increased potency over mono-methyl | PARP Inhibition | nih.gov |

| 1H-Benzimidazoles | C5 | Chloro | Enhanced cytotoxicity over fluoro | Anticancer (MCF-7 cells) | rsc.org |

| p38α MAP Kinase Inhibitors | C6 | Various | Modulated kinase inhibition | p38α MAP Kinase | nih.gov |

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential steric and electronic features required for a molecule's biological activity. youtube.comyoutube.com For benzimidazole derivatives, the pharmacophore typically includes key features like hydrogen bond donors and acceptors, aromatic rings for π-π stacking, and hydrophobic regions, which facilitate efficient binding to macromolecules. nih.gov

The process of lead optimization involves systematically modifying a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. A notable example is the development of TRPC4 and TRPC5 channel inhibitors. nih.govnih.gov

Pharmacophore Identification: SAR studies on 28 analogues of M084 revealed that the 2-aminobenzimidazole skeleton was the essential scaffold for activity. nih.gov

Lead Optimization: Structural modifications led to analogues with improved potency and selectivity. For instance, while M084 was the initial hit, the related compound ML204 showed higher potency. Further optimization of the M084 scaffold aimed to enhance stability and kinetics, providing an alternative structural basis for developing selective antagonists. nih.gov

Another example is the optimization of 2-aminobenzimidazole derivatives against Chagas disease. nih.gov An initial hit was identified through phenotypic screening, and subsequent optimization of 277 derivatives focused on improving potency, selectivity, and metabolic stability, although challenges with solubility and cytotoxicity ultimately halted progression to in vivo studies. nih.gov This iterative process of design, synthesis, and testing is fundamental to refining a lead compound. nih.govnih.gov

| Lead Compound | Target | Initial Properties | Optimization Goal | Key Finding/Optimized Feature | Reference |

| M084 | TRPC4/C5 Channels | Moderate potency, low selectivity vs. TRPC3 | Improve potency and selectivity | Identified 2-aminobenzimidazole as essential scaffold, leading to more stable and selective analogues. | nih.govnih.gov |

| 2-Aminobenzimidazole Hit 1 | Trypanosoma cruzi | Active in phenotypic screen | Improve potency, selectivity, metabolic stability | Physicochemical and biological properties were improved, but solubility and cytotoxicity issues remained. | nih.gov |

| N-benzyl benzimidazole | Francisella tularensis FabI | Promising inhibitory activity | Improve metabolic stability | Identified metabolic hotspots to guide chemical optimization. | nih.gov |

Impact of Benzimidazole Scaffold Modifications

The benzimidazole ring system is not merely a passive scaffold but an active component whose modification can profoundly impact biological activity. bohrium.comnih.gov Its versatility allows it to serve either as a key hinge-binding motif in enzymes like kinases or as a general framework for orienting functional groups. nih.gov

One common strategy is the fusion of the benzimidazole ring with other heterocyclic systems. For example, creating tricyclic pyrimido[5′,4′:5,6]pyrimido-[1,2-a]benzimidazoles led to potent inhibitors of lymphocyte-specific protein tyrosine kinase (Lck). nih.gov This demonstrates that extending the scaffold can create new interactions with the target protein and enhance potency.

Another approach involves replacing parts of the scaffold with bioisosteres—different chemical groups with similar physical or electronic properties. This can be used to improve properties like metabolic stability or to explore the chemical space around a target. nih.gov

Structural Modifications and Metabolic Stability Impact

A critical aspect of drug development is ensuring that a compound has sufficient metabolic stability to achieve and maintain therapeutic concentrations in the body. Structural modifications are a primary tool for addressing metabolic liabilities. nih.govbiotech-asia.org

For benzimidazole derivatives, metabolic instability often arises from oxidative processes. nih.govnih.gov Studies on N-benzyl benzimidazole inhibitors of Francisella tularensis FabI identified metabolic "hotspots" on both the benzimidazole core and the N-benzyl ring, which are susceptible to metabolism by liver enzymes. nih.gov Similarly, hit-to-lead optimization of antileishmanial 2-aminobenzimidazoles revealed that the primary metabolic routes were oxidation and glucuronidation on both the N-alkyl chain and the benzimidazole ring. nih.gov

Several strategies have been employed to enhance the metabolic stability of benzimidazole analogues:

Blocking Metabolic Sites: Introducing groups that are resistant to metabolism can improve stability. For antileishmanial compounds, replacing a metabolically labile propyl chain with bulkier or more stable groups like cyclopropyl, trifluoroethyl, or tetrahydropyran (B127337) was a successful strategy. nih.gov The trifluoroethyl group, in particular, enabled high metabolic stability while maintaining potency. nih.gov

Altering Physicochemical Properties: Adding polar functional groups can sometimes improve metabolic profiles alongside solubility. biotech-asia.org However, in the antileishmanial series, adding groups with alcohol, ether, or amine functionalities to the side chain often resulted in a loss of potency. nih.gov

Systematic Optimization: A multiparametric optimization approach for anti-Chagas benzimidazole derivatives successfully identified compounds with enhanced metabolic stability and a satisfactory in vitro pharmacokinetic profile by systematically analyzing structure-metabolism relationships. nih.govresearchgate.net This involved designing new generations of analogues based on the metabolic data of previous ones. nih.gov

These studies show that a deep understanding of a compound's metabolic pathways is essential for rationally designing derivatives with improved pharmacokinetic properties. nih.govresearchgate.net

Stereochemical Considerations in Activity

When a molecule is chiral, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological activities. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. For benzimidazole analogues, the introduction of a chiral center necessitates an evaluation of the activity of each isomer. nih.gov

A clear example of this principle is found in the development of PARP inhibitors, a class of drugs where benzimidazole is a common scaffold. nih.govnih.gov

For the PARP inhibitor Niraparib, the (R)- and (S)-enantiomers showed similar inhibitory activity against the purified PARP1 enzyme. However, in a cellular assay that measures the functional consequence of PARP inhibition, the (S)-enantiomer was found to be an order of magnitude more potent than the (R)-enantiomer. This highlights that stereochemistry can affect not just direct enzyme binding but also cellular uptake, distribution, or interaction with other cellular components.

The synthesis of 2-{(R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide, a PARP inhibitor known as Veliparib, further underscores the importance of controlling stereochemistry to produce the desired, more active enantiomer. The development of chiral benzimidazole derivatives, such as those containing sugar moieties or other chiral side chains, requires careful consideration of stereochemistry to optimize therapeutic potential. nih.gov Neglecting stereochemical factors could lead to the development of a less potent racemic mixture or even mask the activity of a highly potent isomer. nih.gov

Computational and Theoretical Chemistry Applications to Ethyl 2 Aminobenzimidazole 5 Carboxylate

Molecular Docking and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For derivatives of benzimidazole (B57391), molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding interactions.

While specific docking studies on Ethyl 2-Aminobenzimidazole-5-carboxylate are not extensively detailed in the provided results, research on structurally similar benzimidazole compounds demonstrates their potential to interact with various protein active sites. For instance, studies on other benzimidazole derivatives have shown interactions with proteins such as lung cancer protein (PDB ID: 1M17) and colon cancer antigen proteins (PDB ID: 2HQ6). nih.gov The binding affinity of these compounds is influenced by the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. The 2-amino group and the carboxylate moiety of this compound would be expected to be key sites for hydrogen bonding interactions.

A representative molecular docking study on a benzimidazole derivative might yield data such as the following:

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.6 to -8.5 |

| Interacting Residues | Amino acids like LYS, ASP, GLU, SER |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |

This table is a representation of typical data obtained from molecular docking studies on benzimidazole derivatives. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are widely employed to determine the optimized geometry, electronic properties, and reactivity of molecules.

For benzimidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are used to calculate key electronic parameters. researchgate.netresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. espublisher.com A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Studies on related benzimidazole compounds indicate that these molecules can be chemically stable with a significant HOMO-LUMO gap. nih.gov

Table of Representative DFT-Calculated Parameters for a Benzimidazole Derivative:

| Parameter | Calculated Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Global Electrophilicity Index (ω) | 3.6 |

This table presents typical values for electronic parameters of benzimidazole derivatives calculated using DFT methods. nih.govespublisher.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface as different colors.

Typically, regions of negative electrostatic potential (colored in shades of red) are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. nih.gov Conversely, regions of positive electrostatic potential (colored in blue) indicate a depletion of electrons and are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. nih.gov The green areas represent regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen of the ester group and the nitrogen atoms of the imidazole (B134444) ring, indicating these as sites for electrophilic attack. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential, making them susceptible to nucleophilic interactions.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful means to investigate the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. These calculations can elucidate the step-by-step pathway of a reaction, which is often difficult to determine experimentally.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that has applications in technologies like frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO properties.

Benzimidazole derivatives have been investigated for their NLO properties due to their inherent electronic structure. mdpi.comnih.gov Computational methods, particularly DFT, are used to calculate the NLO properties of molecules, such as the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov A large hyperpolarizability value is indicative of a strong NLO response.

For this compound, the presence of the electron-donating amino group and the electron-withdrawing carboxylate group attached to the conjugated benzimidazole core suggests that it may possess NLO properties. Computational studies on similar donor-acceptor substituted benzimidazoles have shown significant hyperpolarizability values. mdpi.comnih.gov

Table of Representative Calculated NLO Properties for a Donor-Acceptor Substituted Benzimidazole:

| Property | Calculated Value |

| Dipole Moment (μ) | 4.15 D |

| Linear Polarizability (α) | 168 x 10-23 esu |

| First Hyperpolarizability (βtot) | 5.095 x 10-29 esu |

This table displays typical NLO property values for benzimidazole derivatives calculated using DFT methods. nih.gov

Advanced Applications of Ethyl 2 Aminobenzimidazole 5 Carboxylate Beyond Medicinal Chemistry

Materials Science and Optoelectronic Properties

The benzimidazole (B57391) core is a subject of significant interest for creating advanced materials due to its rigidity, thermal stability, and inherent electronic and photophysical properties. Derivatives of ethyl 2-aminobenzimidazole-5-carboxylate are being explored for their potential in creating novel polymers and optoelectronic devices.

Synthesis of Polymers and Advanced Materials

The polyfunctional nature of the 2-aminobenzimidazole (B67599) moiety, featuring a cyclic guanidine (B92328) residue, establishes it as a flexible and valuable building block for the synthesis of a wide range of substituted benzimidazoles and related heterocyclic systems. researchgate.net This adaptability makes it a candidate for incorporation into larger polymeric structures or advanced functional materials. While direct polymerization of this compound is not widely documented, its derivatives serve as key synthons. The ability to perform reactions like N-arylation on the benzimidazole ring opens pathways to create monomers that can be used for synthesizing materials with tailored properties. nih.gov

Luminescent Properties and OLED Applications

Derivatives of the benzimidazole-5-carboxylate scaffold have demonstrated significant potential as luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). mdpi.com Research into structurally related compounds highlights the promise of this molecular framework.

For instance, a derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, has been synthesized and identified as a promising blue-emitting material. mdpi.com The optical properties of this compound were investigated in a dilute acetonitrile (B52724) solution, revealing specific absorption and emission characteristics crucial for OLED performance. mdpi.com

Photophysical Properties of a Benzimidazole-5-carboxylate Derivative

| Property | Value | Conditions |

|---|---|---|

| UV-Vis Absorption (λmax) | 326 nm | 2 µM in Acetonitrile |

| Photoluminescence (PL) Emission (λem) | 412 nm (Blue Emission) | 2 µM in Acetonitrile (λex = 326 nm) |

| Solid-State Film Emission (λem) | 435 nm | Excited at λex = 300 nm |

Data sourced from MDPI. mdpi.com

The discovery of materials that emit blue light is particularly important for developing full-color displays, which rely on red, green, and blue (RGB) emitters. mdpi.com Furthermore, studies on other heterocyclic systems like benzothiazoles show that by making small structural modifications, the emission color can be tuned across the visible spectrum from blue-violet to green and orange. researchgate.netrsc.org This principle suggests that derivatives of this compound could be similarly modified to create a palette of emitters for white-light generating devices. rsc.org

Investigation of Optoelectronic Behavior

The optoelectronic properties of materials determine their suitability for devices that interact with light and electricity. Research has focused on modifying the 2-aminobenzimidazole structure to create materials with significant non-linear optical (NLO) properties, which are essential for applications in optical computing, data storage, and laser technologies. nih.gov

One study achieved this through the copper(II)-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole derivatives. nih.gov The electronic properties of these synthesized molecules were then investigated using computational methods (Density Functional Theory, DFT). Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insight into the electronic transitions and reactivity of these compounds. nih.gov

Calculated Electronic Properties of N-Arylated 2-Aminobenzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1a | -5.85 | -1.17 | 4.68 |

| 1b | -5.78 | -1.12 | 4.66 |

| 1d | -6.02 | -1.77 | 4.25 |

| 1e | -5.86 | -1.16 | 4.70 |

Data sourced from PMC. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's stability and reactivity. nih.gov A smaller energy gap, as seen in compound 1d , indicates higher reactivity and potential for enhanced NLO response. nih.gov Such materials are of growing interest due to their ease of synthesis and potential for high performance in optoelectronic devices. nih.gov Additionally, electrochemical analysis, such as cyclic voltammetry, has been used to probe the energy levels of related benzimidazole derivatives. mdpi.com

Role in Organocatalysis and Metal-Mediated Catalysis

The structural features of the 2-aminobenzimidazole core make it an effective ligand and catalyst in both organocatalysis and metal-mediated reactions.

In organocatalysis, derivatives of 2-aminobenzimidazole have been successfully employed as hydrogen-bond catalysts. thieme-connect.com For example, a catalyst derived from trans-cyclohexanediamine and benzimidazole has been shown to be highly effective in the asymmetric electrophilic amination of cyclic 1,3-dicarbonyl compounds. thieme-connect.com The catalyst operates by activating the dicarbonyl compound through enolate formation and then uses hydrogen bonding to facilitate an enantioselective attack, achieving high yields and moderate to excellent enantioselectivity with a very low catalyst loading (as low as 1 mol%). thieme-connect.com

In metal-mediated catalysis, the 2-aminobenzimidazole scaffold is used in the synthesis of advanced materials. The Chan–Lam cross-coupling reaction, which is catalyzed by copper(II), is a key method for the N-arylation of 2-aminobenzimidazoles. nih.gov This reaction is sensitive to the choice of base, with combinations like TMEDA and Et₃N being used to facilitate the oxidation of the copper catalyst and drive the reaction forward, yielding N-arylated products that possess valuable NLO properties. nih.gov

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms in the imidazole (B134444) ring of this compound make it an excellent ligand for forming stable complexes with a wide variety of transition metals. This coordination ability is fundamental to its role in catalysis and materials science.

Specific research has demonstrated the formation of cobalt(II) complexes with ligands containing the 2-aminobenzimidazole ring. unex.es In the complex [CoCl₂(BzTn)₂], where BzTn is a 2-aminobenzimidazole-thiazoline ligand, the benzimidazole coordinates to the Co(II) ion through one of its nitrogen atoms, resulting in a distorted tetrahedral geometry around the metal center. unex.es

The versatility of the benzimidazole core as a ligand is not limited to cobalt. Studies on various benzimidazole derivatives have confirmed their ability to form stable complexes with a broad spectrum of transition metal ions. nih.govnih.gov

Metals Known to Form Complexes with Benzimidazole Derivatives:

Manganese (Mn) nih.gov

Zinc (Zn) nih.gov

Cadmium (Cd) nih.gov

Palladium (Pd) nih.gov

Platinum (Pt) nih.gov

Gold (Au) nih.gov

Chromium (Cr) nih.gov

The ability to coordinate with such a diverse range of metals underscores the importance of the 2-aminobenzimidazole scaffold in the development of new catalysts and functional materials where the metal center plays a key role.

Applications in Agricultural Chemistry (e.g., Pesticides, Herbicides)

Based on a review of the available scientific literature, there is no specific information detailing the application of this compound or its direct derivatives in agricultural chemistry as active ingredients in pesticides or herbicides. While other heterocyclic compounds, such as those based on a thiazole (B1198619) ring, are used in commercial fungicides like Ethaboxam, a similar role for this specific benzimidazole carboxylate is not documented in the provided sources. nih.gov

Corrosion Inhibition Studies

The application of this compound and its parent structures, benzimidazoles, as corrosion inhibitors is a significant area of research beyond their traditional use in medicinal chemistry. These organic compounds are effective at protecting various metals and alloys from corrosion, particularly in acidic environments, which are common in industrial processes like acid pickling, industrial cleaning, and oil and gas exploration. psu.edunih.gov The efficacy of these inhibitors is primarily attributed to their molecular structure, which includes heteroatoms (nitrogen), aromatic rings, and functional groups that facilitate their adsorption onto metal surfaces. psu.eduresearchgate.netpeacta.org

The mechanism of inhibition involves the adsorption of the benzimidazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. qu.edu.qaresearchgate.net This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of a coordinate-type bond between the d-orbitals of the metal atoms and the lone pair of electrons on the nitrogen atoms of the benzimidazole ring. rsc.org The presence of substituents on the benzimidazole ring, such as the ethyl carboxylate and amino groups in this compound, can significantly influence the electronic density of the molecule and, consequently, its adsorption behavior and inhibition efficiency. researchgate.netd-nb.info

Detailed research findings have demonstrated that benzimidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. peacta.orgacs.orgacs.org This is observed in electrochemical studies through the reduction of both anodic and cathodic current densities in the presence of the inhibitor. nih.gov

Research Findings on Benzimidazole Derivatives as Corrosion Inhibitors

Studies on various benzimidazole derivatives have provided valuable insights into their performance and mechanism as corrosion inhibitors for mild steel and other alloys in acidic solutions.

Electrochemical Polarization Studies:

Potentiodynamic polarization is a key technique used to evaluate the effectiveness of corrosion inhibitors. The data obtained from these studies, such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc), provide information on the kinetics of the corrosion process and the type of inhibition.

| Inhibitor | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 2-(allylthio)-1H-benzo[d]imidazole (SHA) | 5x10-3 M | 1.0 M HCl | Mild Steel | 93.8 | qu.edu.qa |

| bis((1H-benzo[d]imidazole-2-yl)thio)methane (BB1C) | 5x10-3 M | 1.0 M HCl | Mild Steel | 97.2 | qu.edu.qa |

| 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-(phenacyl)-1-H benzimidazole (MSBP) | 10-3 M | 1 M HCl | Carbon Steel | 98 | peacta.org |

| 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh III) | 200 ppm | 15% HCl | Mild Steel | 96.4 | acs.org |

| 1,8-bis(1-chlorobenzyl-benzimidazolyl)-octane (CBO) | Not Specified | HCl | Mild Steel | Excellent | psu.edu |

Electrochemical Impedance Spectroscopy (EIS):

EIS is another powerful technique that provides information about the resistance of the protective film formed by the inhibitor. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are indicative of effective corrosion inhibition.

| Inhibitor | Concentration | Corrosive Medium | Metal | Rct (Ω cm2) | Cdl (μF cm-2) | Reference |

|---|---|---|---|---|---|---|

| Blank | - | 1 M HCl | Carbon Steel | 45 | 165 | jmaterenvironsci.com |

| 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (MSB) | 10-3 M | 1 M HCl | Carbon Steel | 1005 | 35 | jmaterenvironsci.com |

Quantum Chemical Calculations:

Theoretical studies using Density Functional Theory (DFT) are often employed to correlate the molecular structure of the inhibitors with their performance. electrochemsci.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) help in understanding the adsorption mechanism. researchgate.netelectrochemsci.org A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher affinity to accept electrons from the metal. The amino group (-NH2) generally increases the EHOMO, enhancing the inhibition efficiency, whereas a nitro group (-NO2) tends to decrease it. researchgate.netd-nb.info

Surface analysis techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) have visually confirmed the formation of a protective inhibitor film on the metal surface. acs.orgkfupm.edu.sa The adsorption of these benzimidazole derivatives on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal. peacta.orgacs.orgjmaterenvironsci.com

The collective evidence from experimental and theoretical studies firmly establishes that benzimidazole derivatives, including the structural class of this compound, are highly effective corrosion inhibitors. Their performance is rooted in their ability to adsorb onto metal surfaces, forming a durable protective layer that mitigates both anodic and cathodic corrosion reactions. nih.gov

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Ethyl 2-aminobenzimidazole-5-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the aromatic protons on the benzimidazole (B57391) ring, and the exchangeable protons of the amine (-NH₂) and imidazole (B134444) (-NH) groups. researchgate.net